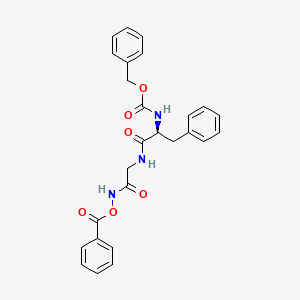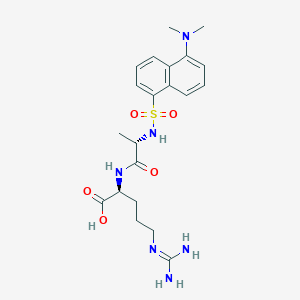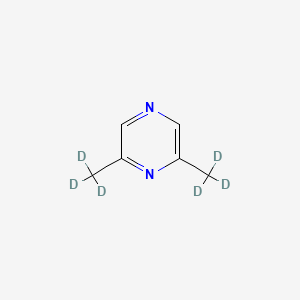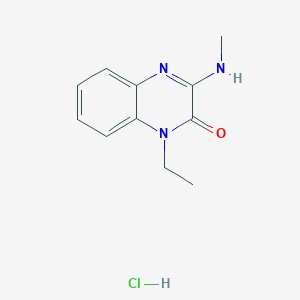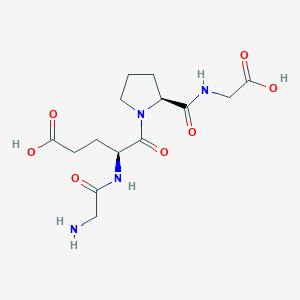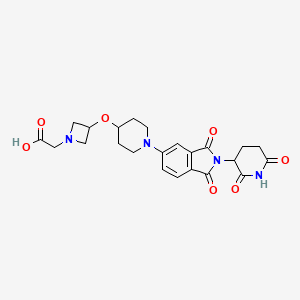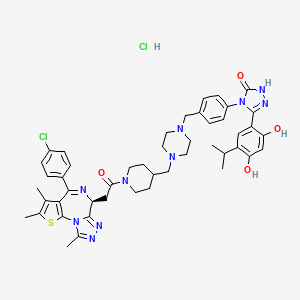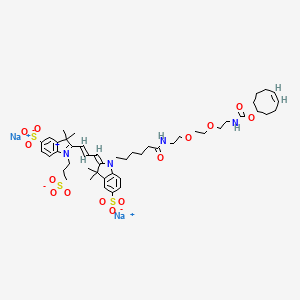
Sulfo-Cy3-PEG2-TCO (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cy3-PEG2-TCO (disodium) is a derivative of Cy3 (Cyanine3) dye that contains sulfonate and trans-cyclooctene (TCO) groups. This compound is known for its high specificity in click chemistry reactions, particularly with tetrazine functional groups, forming covalent bonds. It is widely used in biological research for tracking biomolecules such as antibodies and proteins due to its fluorescent properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cy3-PEG2-TCO (disodium) involves the conjugation of Cy3 dye with polyethylene glycol (PEG2) and TCO. The process typically includes the following steps:
Activation of Cy3 Dye: The Cy3 dye is activated using a suitable activating agent.
PEGylation: The activated Cy3 dye is then conjugated with PEG2 to enhance its solubility and biocompatibility.
TCO Conjugation: Finally, the PEGylated Cy3 dye is reacted with TCO to form the final product
Industrial Production Methods
Industrial production of Sulfo-Cy3-PEG2-TCO (disodium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the product. The reaction conditions are optimized for large-scale production, including temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cy3-PEG2-TCO (disodium) primarily undergoes click chemistry reactions, specifically with tetrazine functional groups. This reaction is highly specific and forms stable covalent bonds. The compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
Reagents: Tetrazine-functionalized molecules.
Conditions: Aqueous or organic solvents, room temperature or slightly elevated temperatures.
Major Products
The major product formed from the reaction of Sulfo-Cy3-PEG2-TCO (disodium) with tetrazine is a covalently bonded complex that retains the fluorescent properties of the Cy3 dye .
Scientific Research Applications
Sulfo-Cy3-PEG2-TCO (disodium) has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for labeling and tracking molecules.
Biology: Employed in fluorescence imaging to track the location and dynamics of biomolecules such as proteins and antibodies.
Medicine: Utilized in diagnostic assays and therapeutic research for its ability to label and track specific biomolecules.
Industry: Applied in the development of biosensors and diagnostic tools
Mechanism of Action
The mechanism of action of Sulfo-Cy3-PEG2-TCO (disodium) involves its TCO group reacting with tetrazine functional groups in a highly specific click chemistry reaction. This reaction forms a stable covalent bond, allowing the compound to be covalently attached to biomolecules. The fluorescent properties of the Cy3 dye enable the tracking and imaging of these biomolecules in various biological samples .
Comparison with Similar Compounds
Similar Compounds
- Sulfo-Cy3-PEG4-TCO
- Sulfo-Cy5-PEG2-TCO
- Sulfo-Cy7-PEG2-TCO
Uniqueness
Sulfo-Cy3-PEG2-TCO (disodium) is unique due to its specific combination of Cy3 dye, PEG2, and TCO. This combination provides high solubility, biocompatibility, and specificity in click chemistry reactions, making it highly effective for biological imaging and tracking applications .
Properties
Molecular Formula |
C47H64N4Na2O14S3 |
|---|---|
Molecular Weight |
1051.2 g/mol |
IUPAC Name |
disodium;(2E)-1-[6-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethylamino]-6-oxohexyl]-2-[(E)-3-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C47H66N4O14S3.2Na/c1-46(2)38-33-36(67(57,58)59)20-22-40(38)50(26-12-8-11-19-44(52)48-24-28-63-30-31-64-29-25-49-45(53)65-35-15-9-6-5-7-10-16-35)42(46)17-13-18-43-47(3,4)39-34-37(68(60,61)62)21-23-41(39)51(43)27-14-32-66(54,55)56;;/h5-6,13,17-18,20-23,33-35H,7-12,14-16,19,24-32H2,1-4H3,(H4-,48,49,52,53,54,55,56,57,58,59,60,61,62);;/q;2*+1/p-2/b6-5-;; |
InChI Key |
QFCYIVIBRZKPKP-XNOMRPDFSA-L |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCC/C=C\CC5)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)[O-])C.[Na+].[Na+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCC=CCC5)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)[O-])C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(5,6-dimethoxypyridin-3-yl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one](/img/structure/B12378541.png)
